Product packaging for [(4-Bromothiophen-2-yl)methyl](hexyl)amine(Cat. No.:)

[(4-Bromothiophen-2-yl)methyl](hexyl)amine

Cat. No.: B13260551
M. Wt: 276.24 g/mol
InChI Key: SSELZSRBTQLKPP-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, playing a pivotal role in both medicinal chemistry and material science. nih.govchemicalbook.comclinicalresearchnewsonline.com The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a structural motif found in numerous biologically active compounds and functional organic materials. clinicalresearchnewsonline.comeprajournals.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity. chemicalbook.comcognizancejournal.com This property is invaluable in drug design and development.

Thiophene derivatives have been reported to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, analgesic, and anticancer properties. nih.goveprajournals.comcognizancejournal.com Several commercially available drugs, such as the anticoagulant Ticlopidine and the antipsychotic Olanzapine, incorporate the thiophene moiety, highlighting its therapeutic importance. nih.gov Beyond pharmaceuticals, thiophenes are integral to the development of organic electronics. They are key building blocks for conducting polymers, such as polythiophene, which are used in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. chemicalbook.comcognizancejournal.com The sulfur atom in the thiophene ring provides nucleation sites for crystal growth, which is advantageous in the fabrication of these materials.

Foundational Role of Amine Functionalities in Organic Synthesis and Ligand Design

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. purkh.comuniversalclass.com This lone pair makes amines both basic and nucleophilic, properties that are central to their vast utility in organic synthesis. numberanalytics.com Amines serve as versatile building blocks and intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com Their ability to form carbon-nitrogen bonds is a key step in the construction of many organic scaffolds. amerigoscientific.com For instance, the reaction of amines with carboxylic acids or their derivatives to form amides is one of the most important bond-forming reactions in organic chemistry, as the resulting amide bond is the basis of peptides and proteins. researchgate.net

In the field of coordination chemistry, amines are crucial as ligands. fiveable.me A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The lone pair of electrons on the nitrogen atom of an amine can be donated to a metal center, forming a coordinate covalent bond. alfachemic.com Amine-containing ligands can significantly influence the properties of the resulting metal complex, including its stability, reactivity, and catalytic activity. fiveable.menih.gov Chiral amines are particularly important in the design of ligands for asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry. alfachemic.com

Conceptual Framework of Brominated Thiophene Derivatives in Advanced Synthetic Strategies

The introduction of a bromine atom onto a thiophene ring dramatically enhances its synthetic utility. Brominated thiophenes are versatile intermediates in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The carbon-bromine bond in a bromothiophene is readily activated by transition metal catalysts, most notably palladium complexes. mdpi.comnih.gov

One of the most widely used reactions involving brominated thiophenes is the Suzuki cross-coupling reaction, where the bromothiophene is reacted with a boronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl and substituted thiophene structures. nih.govresearchgate.net Other important cross-coupling reactions that utilize brominated thiophenes include the Stille coupling (with organotin compounds), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). These reactions provide access to a vast array of functionalized thiophene derivatives that would be difficult to synthesize by other means. researchgate.net The regioselective bromination of thiophenes, which allows for the controlled placement of bromine atoms at specific positions on the ring, further expands the synthetic possibilities. google.comgoogle.comstudysmarter.co.uk

Contextualizing (4-Bromothiophen-2-yl)methylamine within Advanced Organic Chemistry Research

The compound (4-Bromothiophen-2-yl)methylamine belongs to the class of substituted (bromothiophen-2-yl)methylamines. While specific studies on this exact molecule are limited, its structure suggests its potential as a valuable building block in several areas of advanced organic chemistry. The presence of the 4-bromothiophene moiety provides a handle for further functionalization via the cross-coupling reactions discussed previously. The secondary amine group, with its hexyl substituent, offers a site for the introduction of other molecular fragments or for influencing the molecule's solubility and physical properties.

Derivatives of (4-bromothiophen-2-yl)methylamine have been synthesized and characterized in the chemical literature. For example, related compounds have been investigated for their potential biological activities and as intermediates in the synthesis of more complex heterocyclic systems. The combination of a reactive bromine atom and a nucleophilic amine group within the same molecule makes it a bifunctional building block. This allows for sequential or orthogonal synthetic transformations, where the two reactive sites can be manipulated independently to construct intricate molecular architectures. The study of such compounds contributes to the development of new synthetic methodologies and the discovery of novel molecules with interesting properties.

Data on Related Thiophene-Based Amine Systems

To provide a clearer understanding of the physicochemical properties of compounds related to (4-Bromothiophen-2-yl)methylamine, the following table presents data for several analogous structures. It is important to note that these are distinct molecules and their properties are not directly transferable to the title compound but serve as a useful reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-bromothiophen-2-yl)methylamine814255-78-2C₆H₈BrNS206.11
4-((4-Bromothiophen-2-yl)methyl)morpholine194851-19-9C₉H₁₂BrNOS278.16
N-((4-Bromothiophen-2-yl)methyl)-N-methylpentan-1-amine1251115-18-0C₁₁H₁₈BrNS276.23
(5-Bromothiophen-2-yl)methylamine1038224-37-1C₁₁H₁₈BrNS276.23
(4-bromothiophen-2-yl)methylamineNot AvailableC₈H₈BrNS230.12

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18BrNS B13260551 [(4-Bromothiophen-2-yl)methyl](hexyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18BrNS

Molecular Weight

276.24 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]hexan-1-amine

InChI

InChI=1S/C11H18BrNS/c1-2-3-4-5-6-13-8-11-7-10(12)9-14-11/h7,9,13H,2-6,8H2,1H3

InChI Key

SSELZSRBTQLKPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC(=CS1)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for Thiophene Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) isotopes, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For (4-Bromothiophen-2-yl)methylamine, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the thiophene (B33073) ring, the methylene (B1212753) bridge, and the N-hexyl chain.

The two protons on the brominated thiophene ring are expected to appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their exact chemical shifts influenced by the bromine and aminomethyl substituents. The proton at the 5-position (adjacent to the sulfur atom) and the proton at the 3-position will have unique electronic environments. The methylene protons of the -CH₂-N group, being adjacent to both the thiophene ring and the nitrogen atom, would likely produce a singlet or a triplet signal. The protons of the hexyl group will exhibit characteristic aliphatic signals, including a triplet for the terminal methyl group (-CH₃) and multiplets for the methylene (-CH₂-) units along the chain.

Table 1: Predicted ¹H NMR Spectral Data for (4-Bromothiophen-2-yl)methylamine

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Thiophene-H (C3-H) 6.9 - 7.2 Singlet/Doublet
Thiophene-H (C5-H) 6.8 - 7.1 Singlet/Doublet
Thiophene-CH₂-N 3.7 - 4.1 Singlet/Triplet
N-CH₂-(CH₂)₄-CH₃ 2.5 - 2.8 Triplet
N-CH₂-CH₂-(CH₂)₃-CH₃ 1.4 - 1.7 Multiplet
-(CH₂)₃-CH₃ 1.2 - 1.4 Multiplet
-(CH₂)₄-CH₂-CH₃ 1.2 - 1.4 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in (4-Bromothiophen-2-yl)methylamine gives rise to a distinct signal.

The spectrum would show four signals for the thiophene ring carbons. The carbon atom bonded to the bromine (C4) would be significantly shifted, while the other carbons (C2, C3, C5) would resonate at positions typical for substituted thiophenes. nih.gov The carbon of the methylene bridge (-CH₂-N) and the six distinct carbons of the hexyl chain would also be clearly resolved. The chemical shifts of the aliphatic carbons provide confirmation of the hexyl group's structure.

Table 2: Predicted ¹³C NMR Spectral Data for (4-Bromothiophen-2-yl)methylamine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiophene C2 (-CH₂-) 140 - 145
Thiophene C3 122 - 126
Thiophene C4 (-Br) 110 - 115
Thiophene C5 128 - 132
Thiophene-CH₂-N 45 - 55
N-CH₂-(CH₂)₄-CH₃ 48 - 52
N-CH₂-CH₂-(CH₂)₃-CH₃ 30 - 35
N-(CH₂)₂-CH₂-(CH₂)₂-CH₃ 26 - 29
N-(CH₂)₃-CH₂-CH-CH₃ 22 - 25

Solid-State Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR for Solid-State Materials

For analyzing thiophene-amine compounds in their solid form, Solid-State NMR (ssNMR) is a powerful technique. Specifically, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR provides high-resolution spectra of solid materials, offering insights into the molecular structure, conformation, and packing that are not accessible from solution-state NMR. nih.gov

The CP-MAS technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the more abundant protons. Magic-angle spinning, in turn, averages out anisotropic interactions that would otherwise broaden the signals in a solid sample, resulting in sharper, more defined peaks. acs.org Studies on thiophene-based materials have demonstrated that CP-MAS NMR can be used to compare isotropic chemical shift values between crystalline solid and nematic phases, confirming the alignment of molecules in different states. rsc.org This analysis is crucial for understanding the properties of materials where solid-state organization dictates function, such as in polymers or liquid crystals. rsc.orgresearchgate.net

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups present in a compound, providing a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. For (4-Bromothiophen-2-yl)methylamine, key diagnostic peaks would confirm the presence of its main structural components.

As a secondary amine, a characteristic N-H stretching vibration would be expected to appear as a single, weak-to-medium band in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com The C-H stretching vibrations of the thiophene ring (aromatic) and the hexyl chain (aliphatic) would appear just above and below 3000 cm⁻¹, respectively. The C=C stretching of the thiophene ring would be observed in the 1400-1600 cm⁻¹ region. Furthermore, the C-N stretching of the aliphatic amine is typically found in the 1020-1250 cm⁻¹ range, and a band corresponding to the C-Br stretch would appear in the lower frequency "fingerprint" region. orgchemboulder.com

Table 3: Predicted FT-IR Vibrational Frequencies for (4-Bromothiophen-2-yl)methylamine

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak-Medium
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Thiophene C=C Stretch 1400 - 1600 Medium
Aliphatic C-N Stretch 1020 - 1250 Medium

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

For (4-Bromothiophen-2-yl)methylamine, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the thiophene ring, which are often strong in the Raman spectrum. The C-S stretching vibrations within the thiophene ring also typically produce distinct Raman signals. The analysis of Raman spectra for similar compounds has proven effective for creating a comprehensive vibrational profile and can be used to create an unambiguous identification scheme.

Table 4: Predicted Raman Shifts for (4-Bromothiophen-2-yl)methylamine

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Strong
Aliphatic C-H Stretch 2850 - 2960 Strong
Thiophene Ring Breathing 1400 - 1500 Strong
C-S Stretch 600 - 800 Medium-Strong

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy is pivotal for probing the electronic structure of conjugated molecules like thiophene derivatives. The promotion of electrons from ground states to excited states upon absorption of ultraviolet or visible light provides a window into the molecule's frontier molecular orbitals. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, corresponding to the energy required to induce electronic transitions, typically involving π and non-bonding (n) electrons. pharmatutor.org For (4-Bromothiophen-2-yl)methylamine, the spectrum is expected to be dominated by transitions associated with the bromothiophene chromophore.

The thiophene ring is a π-conjugated system, giving rise to intense π → π* transitions. Thiophene itself exhibits a primary absorption band around 230-240 nm. researchgate.net The presence of substituents—a bromine atom and an alkylamine group—is expected to modulate the electronic structure and shift the absorption maxima. The nitrogen atom of the amine group introduces non-bonding electrons (n-electrons), making n → π* transitions possible. These transitions are typically of lower energy (longer wavelength) and lower intensity (forbidden transitions) compared to π → π* transitions. pharmatutor.org The combination of the electron-donating amine group and the halogen substituent can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths.

Table 1. Expected UV-Vis Absorption Data for (4-Bromothiophen-2-yl)methylamine in a Nonpolar Solvent.
Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Orbital Origin
π → π~240 - 260> 10,000Thiophene π system
n → π~290 - 320< 1,000Amine lone pair to thiophene π* system

Fluorescence spectroscopy is employed to study the emission of light from molecules that have been excited to a higher electronic state. Many thiophene-based materials are known to be fluorescent, with emission properties that are highly sensitive to their chemical structure and environment. rsc.org The luminescent properties of thiophene derivatives make them suitable for applications such as organic light-emitting diodes (OLEDs) and biological labeling. rsc.orgmdpi.com

For (4-Bromothiophen-2-yl)methylamine, fluorescence would likely originate from the relaxation of the excited π-system of the bromothiophene core. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is influenced by several factors. The presence of the flexible hexyl group can introduce non-radiative decay pathways, potentially lowering the quantum yield. rsc.org Furthermore, the bromine atom can induce a "heavy-atom effect," which promotes intersystem crossing to the triplet state and may quench fluorescence, leading to a lower quantum yield. The emission wavelength is typically red-shifted (longer wavelength) compared to the absorption wavelength, a phenomenon known as the Stokes shift.

Table 2. Hypothetical Fluorescence Properties for (4-Bromothiophen-2-yl)methylamine.
Excitation Wavelength (λex, nm)Emission Maximum (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
250~350 - 400~100 - 1500.05 - 0.20

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and offers structural information through the analysis of fragmentation patterns. wikipedia.org For (4-Bromothiophen-2-yl)methylamine, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular formula is C₁₁H₁₈BrNS, with an average molar mass of 276.24 g/mol . The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

Electron ionization (EI) is a common technique that generates a molecular ion, which can then undergo fragmentation. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would include:

Alpha-cleavage: This is a characteristic fragmentation for amines where the bond adjacent to the nitrogen atom breaks. wikipedia.org This could involve the loss of a pentyl radical (C₅H₁₁) from the hexyl group to form a stable iminium ion, or cleavage of the bond between the methylene bridge and the thiophene ring.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺.

Hexyl Chain Fragmentation: The aliphatic chain can fragment through the sequential loss of CH₂ units, leading to a series of peaks separated by 14 m/z units. libretexts.org

Table 3. Predicted Key Fragments in the Mass Spectrum of (4-Bromothiophen-2-yl)methylamine.
m/z (for 79Br)Proposed Fragment Ion StructureFragmentation Pathway
275/277[C₁₁H₁₈BrNS]⁺Molecular Ion [M]⁺
204/206[C₅H₇BrNS]⁺Alpha-cleavage: Loss of C₅H₁₁ radical
196[C₁₁H₁₈NS]⁺Loss of Br radical
174/176[C₅H₄BrS]⁺Cleavage forming bromothienyl-methyl cation
100[C₆H₁₄N]⁺Cleavage forming hexyl-iminium cation

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for verifying the purity and isolating thiophene-amine compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are powerful methods for the qualitative and quantitative analysis of (4-Bromothiophen-2-yl)methylamine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized organic compounds like (4-Bromothiophen-2-yl)methylamine. Given the compound's structure, which includes a polar amine group and a nonpolar hexyl chain attached to a bromothiophene core, reversed-phase HPLC (RP-HPLC) with a diode-array detector (DAD) is a highly suitable method for analysis. researchgate.net This setup allows for the separation of the main compound from potential impurities, such as starting materials or side-products from its synthesis.

In a typical RP-HPLC analysis, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with varying polarities. The DAD detector monitors the absorbance over a range of wavelengths, which is particularly useful for aromatic compounds like thiophenes that exhibit strong UV absorbance. researchgate.net The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Purity Analysis of (4-Bromothiophen-2-yl)methylamine

Peak No. Retention Time (min) Peak Area (%) Possible Identity
1 3.5 1.2 Starting Material (e.g., 4-bromo-2-(bromomethyl)thiophene)
2 5.8 0.8 Side Product
3 9.2 97.5 (4-Bromothiophen-2-yl)methylamine
4 11.4 0.5 Unknown Impurity

Note: This data is hypothetical and serves as an example for a typical purity analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions and for the preliminary purity assessment of compounds like (4-Bromothiophen-2-yl)methylamine. It is also used to determine appropriate solvent systems for larger-scale column chromatography purification.

For this thiophene-amine derivative, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ratio of these solvents is adjusted to achieve optimal separation, indicated by a distinct spot for the target compound with a retention factor (Rf) value ideally between 0.3 and 0.7. For a related thiophene-based imine, an Rf value of 0.65 was reported using a 30% ethyl acetate (B1210297) in hexanes mixture, suggesting a similar system could be effective. nih.gov After eluting the plate, the spots are visualized, typically under UV light due to the UV-active thiophene ring, or by staining with an appropriate agent like potassium permanganate, which reacts with the amine group.

Table 2: Example TLC Analysis for Reaction Monitoring

Compound Rf Value (30% EtOAc in Hexanes) Visualization
4-bromo-2-(bromomethyl)thiophene (Starting Material) 0.85 UV Active
Hexylamine (B90201) (Starting Material) 0.10 Permanganate Stain
(4-Bromothiophen-2-yl)methylamine (Product) 0.65 UV Active, Permanganate Stain

Note: Rf values are illustrative and depend on specific experimental conditions.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method provides critical information about the thermal stability and decomposition profile of (4-Bromothiophen-2-yl)methylamine. For brominated organic compounds, TGA can reveal the temperatures at which different parts of the molecule break down and volatilize. cdu.edu.au

When subjected to TGA, (4-Bromothiophen-2-yl)methylamine would be expected to exhibit a multi-step decomposition pattern. The initial mass loss would likely correspond to the cleavage and volatilization of the hexyl chain. At higher temperatures, the more stable bromothiophen-methylamine core would decompose. The thermal degradation of brominated compounds often proceeds via the release of hydrogen bromide (HBr) and the formation of various brominated aromatic byproducts. cdu.edu.aucetjournal.it The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study combustion behavior.

Table 3: Representative TGA Data for (4-Bromothiophen-2-yl)methylamine

Decomposition Step Onset Temperature (Tonset) Max Decomposition Rate Temp. (Tmax) Mass Loss (%) Probable Fragment Lost
1 ~220 °C ~250 °C ~28% Hexyl group (-C₆H₁₃)
2 ~350 °C ~390 °C ~60% Decomposition of bromothiophene-methylamine core
Residue >500 °C - ~12% Charred residue

Note: This data is hypothetical, based on the thermal behavior of similar brominated and alkylated aromatic compounds.

Morphological Characterization (e.g., Atomic Force Microscopy for Polymer Deposits)

While (4-Bromothiophen-2-yl)methylamine is a monomer, it holds potential for the synthesis of novel conductive polymers through techniques like electropolymerization. iu.edu.sa Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique ideal for characterizing the morphology of thin polymer films deposited on a substrate. mdpi.com AFM can provide detailed three-dimensional topographical information at the nanoscale, revealing key features of the polymer surface.

If (4-Bromothiophen-2-yl)methylamine were used to create a polymer film, AFM would be employed to study its surface structure. Tapping-mode AFM can map the surface topography, allowing for the quantification of parameters such as average surface roughness (Ra) and root-mean-square (RMS) roughness. leigroup.cn Furthermore, phase imaging can provide insights into variations in material properties across the surface, such as adhesion and hardness. This information is crucial for understanding how the monomer structure and polymerization conditions influence the final film morphology, which in turn affects the material's electronic and physical properties. researchgate.net

Table 4: Typical Morphological Data from AFM of a Thiophene-Amine Polymer Film

Parameter Description Illustrative Value
Average Roughness (Ra) The arithmetic average of the absolute values of the surface height deviations. 2.5 nm
RMS Roughness (Rq) The root mean square average of height deviations from the mean plane. 3.2 nm
Peak-to-Valley Height (Rmax) The vertical distance between the highest and lowest points on the surface. 15.8 nm
Grain Size The average size of distinct granular features on the film surface. 150 - 200 nm

Note: Values are representative for electropolymerized thiophene derivative films and are for illustrative purposes.

Theoretical and Computational Investigations of 4 Bromothiophen 2 Yl Methylamine and Analogues

Quantum Chemical Methodologies for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of molecules, including thiophene (B33073) derivatives. researcher.lifeubc.canih.gov This approach is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating various electronic properties. researcher.lifeajrconline.org

In studies of thiophene-based compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to determine optimized structural parameters like bond lengths and angles. researcher.lifemdpi.comnih.gov These theoretical calculations often show good agreement with experimental data where available. mdpi.com For instance, DFT has been used to investigate the structure of various thiophene derivatives, providing insights into their stability and conformation. nih.govresearchgate.net The method is also crucial for subsequent analyses, as an accurate optimized geometry is the starting point for calculating other properties.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene Derivative calculated via DFT

Parameter Bond/Angle Calculated Value
Bond Length S1–C2 1.74 Å
C2–C3 1.38 Å
C3–C4 1.43 Å
C4–C5 1.38 Å
C5–S1 1.73 Å
Bond Angle C5–S1–C2 92.5°
S1–C2–C3 111.8°
C2–C3–C4 112.0°

Note: Data is representative of typical thiophene ring parameters and not specific to (4-Bromothiophen-2-yl)methylamine.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. wikipedia.org It is a primary computational tool for predicting electronic excitation energies, which correspond to the absorption of light, and for simulating UV-Vis absorption spectra. wikipedia.orgmdpi.com

For thiophene analogues and other conjugated molecules, TD-DFT calculations can elucidate how structural modifications affect their optical properties. mdpi.com The choice of functional is critical in TD-DFT, with range-separated functionals like CAM-B3LYP often providing a good balance of accuracy and computational cost for describing electronic transitions, especially in systems with potential charge-transfer character. mdpi.comnih.gov These calculations help in understanding the nature of electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. researchgate.net

Molecular Orbital Analysis for Chemical Reactivity and Stability

The distribution and energy of molecular orbitals are key to understanding a molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In computational studies of thiophene derivatives, the HOMO and LUMO energies are calculated to predict reactivity trends. mdpi.comnih.gov For example, substitutions on the thiophene ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. rsc.org In many thiophene-based systems, the HOMO is often distributed over the electron-rich thiophene ring, while the distribution of the LUMO can vary depending on the substituents. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Thiophene Analogues

Compound Analogue EHOMO (eV) ELUMO (eV) ΔE (HOMO-LUMO Gap) (eV)
Thiophene Sulfonamide Derivative 1 -6.80 -2.15 4.65
Thiophene Sulfonamide Derivative 2 -6.50 -3.06 3.44

Note: Data is illustrative, based on findings for thiophene derivatives to show representative values. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis provides a quantitative picture of intramolecular and intermolecular interactions. It is particularly useful for understanding charge delocalization and hyperconjugative interactions, which contribute to molecular stability. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the stabilization energy associated with these interactions. In substituted thiophenes, NBO analysis can reveal how substituents influence the electron density distribution on the thiophene ring and affect the strength of various bonds. researchgate.net

Reactivity Descriptors and Electrophilicity Indices from Quantum Chemistry

Based on the energies of the frontier orbitals and other electronic properties derived from quantum chemical calculations, a set of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. rasayanjournal.co.in

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated as I ≈ -EHOMO. nih.govnih.gov

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. nih.govnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.comrasayanjournal.co.in

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ = -(I + A) / 2. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η). mdpi.comrasayanjournal.co.in

These descriptors are valuable for comparing the reactivity of a series of related compounds, such as different analogues of (4-Bromothiophen-2-yl)methylamine. nih.govnih.gov For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. rasayanjournal.co.in These theoretical parameters have been successfully used to rationalize the reactivity patterns in various thiophene-based molecular systems. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Representative Thiophene Analogue

Descriptor Symbol Formula Representative Value (eV)
Ionization Potential I I ≈ -EHOMO 6.80
Electron Affinity A A ≈ -ELUMO 2.15
Chemical Hardness η η = (I - A) / 2 2.33
Chemical Potential μ μ = -(I + A) / 2 -4.48
Electrophilicity Index ω ω = μ² / (2η) 4.32

Note: Values are calculated based on the representative data from Table 2 for illustrative purposes.

Conceptual DFT (CDFT) for Predictive Reactivity Trends and Substituent Effects

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying and understanding chemical reactivity based on how the electron density of a molecule responds to perturbations. nih.gov By calculating various reactivity descriptors, CDFT allows for the prediction of how structural modifications, such as the introduction of different substituents, will affect the chemical behavior of (4-Bromothiophen-2-yl)methylamine analogues. These descriptors offer a quantitative basis for comparing the stability and reactivity of different molecules in a series. nih.govresearchgate.net

Key global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness values correlate with greater stability. mdpi.comnih.gov

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It indicates the molecule's propensity to exchange electron density with its environment. mdpi.comnih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. mdpi.com

The energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental to these calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net For a series of thiophene derivatives, these parameters can be calculated and compared to predict reactivity trends, as illustrated in the hypothetical data below.

Table 1: Hypothetical Conceptual DFT Reactivity Descriptors for Substituted Thiophene Analogues Calculated at the PBE0-D3BJ/def2-TZVP level of theory.

CompoundSubstituent (X)HOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Electrophilicity (ω)
Analogue 1 -NO₂-6.85-3.203.651.832.51
Analogue 2 -CN-6.70-2.953.751.882.23
Analogue 3 -H-6.20-2.104.102.051.75
Analogue 4 -OCH₃-5.95-1.904.052.031.65

This data demonstrates how electron-withdrawing groups like -NO₂ lower both HOMO and LUMO energies, decrease the energy gap, and increase the electrophilicity index, suggesting higher reactivity towards nucleophiles compared to analogues with electron-donating groups.

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org These maps are crucial for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net The MEP is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are the preferred sites for electrophilic attack. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

Green: Denotes areas of neutral or near-zero potential. researchgate.net

For a molecule like (4-Bromothiophen-2-yl)methylamine, an MEP map would reveal specific reactive sites. The lone pair electrons on the nitrogen atom of the amine group and the sulfur atom of the thiophene ring would likely appear as regions of negative potential (red), indicating their nucleophilic character. Conversely, the hydrogen atoms of the amine group and the regions around the electron-withdrawing bromine atom would show positive potential (blue), highlighting their electrophilic character. nih.govepstem.net The distribution of electrostatic potential across the thiophene ring itself is heavily influenced by its substituents, which is critical for predicting regioselectivity in reactions like aromatic substitution. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is indispensable for mapping the intricate pathways of chemical reactions. escholarship.orgmdpi.comrsc.org By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them, providing a detailed, step-by-step picture of the reaction mechanism. smu.edu

Transition State (TS) Identification and Energy Barrier Calculations for Reaction Pathways

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy path from reactants to products. ucsb.edu Locating this structure is a primary goal of mechanistic studies, as the energy difference between the reactants and the transition state—the activation energy or energy barrier—determines the reaction rate. fossee.in

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) methods, are employed to find these elusive TS structures. fossee.in Once a candidate TS is located, a vibrational frequency analysis is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate that transforms reactants into products. ucsb.edunih.gov

For reactions involving bromothiophenes, such as nucleophilic substitution or metal-catalyzed coupling, DFT calculations can determine the structures of all relevant intermediates and transition states. The computed energy barriers for competing pathways can then explain the observed product distribution and reaction selectivity. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways

Reaction PathwayDescriptionTransition StateImaginary Frequency (cm⁻¹)ΔG‡ (kcal/mol)
Pathway A Nucleophilic attack at C5TS-A-35022.5
Pathway B Nucleophilic attack at C3TS-B-31528.1
Pathway C Halogen Dance IsomerizationTS-HD-15018.3

Mechanistic Pathways of Halogen Dance Reactions in Bromothiophenes

The "halogen dance" (HD) is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. whiterose.ac.ukresearchgate.net This reaction is a powerful synthetic tool but involves highly reactive and difficult-to-observe intermediates, making computational modeling essential for mechanistic clarification. whiterose.ac.uk

DFT studies on bromothiophenes have been used to model the potential energy surface of the HD reaction. whiterose.ac.uknih.gov These studies simplify the system, for example, by replacing a bulky base like LDA with lithium amide and substituting alkyl chains with hydrogen atoms, to make the calculations more tractable. whiterose.ac.uk

The general mechanism involves:

Deprotonation: A strong base (e.g., LDA) abstracts a proton from the thiophene ring, typically adjacent to the sulfur atom, to form a lithiated intermediate.

Halogen Migration: The bromine atom then migrates. Computational studies have shown that this critical step likely proceeds through a series of lithium-halogen exchange events. whiterose.ac.ukwhiterose.ac.uk

Intermediate States: The reaction progresses through several lithiated and brominated thiophene intermediates.

Computational Studies of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing thiophene rings. The mechanism is generally assumed to be a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that some SₙAr reactions can also be concerted. rsc.org

Computational studies using DFT have been instrumental in dissecting the SₙAr mechanism on thiophene substrates, particularly with amine nucleophiles. nih.govresearchgate.net For a substituted 2-methoxythiophene (B42098) reacting with an amine, the stepwise pathway involves:

Nucleophilic Addition: The amine attacks the C2 carbon of the thiophene ring, leading to the formation of a zwitterionic intermediate (a Meisenheimer adduct). nih.gov This step is typically the rate-determining step.

Proton Transfer and Elimination: A proton is transferred from the newly formed ammonium (B1175870) group to the methoxy (B1213986) leaving group, facilitating its elimination as methanol (B129727) to restore the aromaticity of the ring. nih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The way thiophene-based molecules like (4-Bromothiophen-2-yl)methylamine organize themselves in the solid state or in solution is governed by a complex interplay of non-covalent intermolecular interactions. thieme-connect.com These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, dictate the formation of larger, ordered structures known as supramolecular assemblies. acs.orgacs.org Predicting these assemblies is challenging due to the conformational flexibility of thiophene derivatives and the subtle nature of the forces involved. thieme-connect.com

Computational chemistry offers methods to study these interactions in detail. By modeling dimers or larger clusters of molecules, it is possible to calculate the interaction energies and identify the most stable geometric arrangements. nih.gov DFT calculations can quantify the contributions of different types of interactions, such as van der Waals dispersion forces, which are often dominant in the stacking of aromatic systems like thiophene rings. nih.gov

Studies on thiophene oligomers have shown that π-π stacking between the thiophene rings is a primary driver of self-assembly. acs.org The final supramolecular structure—whether it be a 2-D crystal, nanowire, or aggregate—depends on a delicate balance between molecule-molecule and molecule-substrate interactions. acs.orgnih.gov The presence and nature of substituents, such as the hexyl and bromo groups in the title compound, play a critical role in modulating these interactions and guiding the self-assembly process into functional architectures. thieme-connect.comrsc.org

Reactivity Profiles and Transformation Pathways of 4 Bromothiophen 2 Yl Methylamine

Electronic Distribution and Identification of Electrophilic and Nucleophilic Sites

The electronic landscape of (4-Bromothiophen-2-yl)methylamine is dictated by the interplay of the electron-rich thiophene (B33073) ring, the electronegative bromine atom, and the nucleophilic secondary amine. The sulfur atom in the thiophene ring contributes to the aromatic system's electron density, while the bromine atom acts as an electron-withdrawing group through induction, simultaneously possessing lone pairs that can participate in resonance.

Key Reactive Sites:

Nucleophilic Center : The primary nucleophilic site is the nitrogen atom of the hexyl amine group, owing to its lone pair of electrons. This makes it susceptible to reactions with various electrophiles.

Electrophilic Centers : The carbon atoms of the thiophene ring, particularly those adjacent to the sulfur and bromine atoms, exhibit electrophilic character. The carbon atom bonded to the bromine (C4) is a prime site for electrophilic attack in cross-coupling reactions. Additionally, the carbon of the methylene (B1212753) bridge (-CH2-) can be considered electrophilic due to the proximity of the electron-withdrawing thiophene ring and the nitrogen atom.

The molecular electrostatic potential (MESP) would likely show a region of negative potential around the nitrogen atom, confirming its nucleophilicity, and regions of positive potential around the hydrogen atoms of the amine and the carbon atoms of the thiophene ring, indicating their electrophilic nature.

Reactivity of the Bromine Atom on the Thiophene Ring in Synthetic Transformations

The bromine atom at the 4-position of the thiophene ring is a key functional handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The carbon-bromine bond on the thiophene ring is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromothiophene derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtandfonline.com This method is widely used for the synthesis of biaryl and heteroaryl compounds. nih.govyoutube.com For instance, the Suzuki coupling of similar bromothiophene derivatives has been successfully employed to introduce various aryl groups. nih.govmdpi.comnih.gov The general reaction conditions often involve catalysts like Pd(PPh3)4 and bases such as K3PO4 or K2CO3. tandfonline.comnih.gov

Stille Coupling : The Stille reaction couples the bromothiophene with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. orgsyn.orglibretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Below is a representative table of conditions for Suzuki-Miyaura and Stille coupling reactions involving bromothiophene derivatives.

Coupling Reaction Catalyst Base/Additive Solvent Temperature (°C) Yield (%)
Suzuki-MiyauraPd(PPh3)4K3PO4Dioxane/H2O90Moderate to Good
Suzuki-MiyauraPd(OAc)2 / PPh3K2CO3DMFRefluxGood
StillePd(PPh3)4LiClDMF9567
StillePd2(dba)3 / AsPh3CuIDMF6055

Direct Substitution Reactions

While metal-catalyzed reactions are prevalent, direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 4-bromothiophene is generally difficult. wikipedia.orglibretexts.org Aromatic rings are typically electron-rich and repel nucleophiles. wikipedia.org For a successful SNAr reaction, the aromatic ring usually needs to be activated by potent electron-withdrawing groups in the ortho and/or para positions to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In the case of (4-Bromothiophen-2-yl)methylamine, the absence of strong activating groups makes direct substitution of the bromine atom by a nucleophile challenging under standard conditions.

Reactivity of the Hexyl Amine Functionality

The secondary amine group is a versatile functional group that can undergo a variety of chemical transformations.

Oxidative Coupling Reactions to Imines

The oxidation of secondary amines can lead to the formation of imines. researchgate.netacs.org This transformation typically requires an oxidizing agent and may be facilitated by a catalyst. organic-chemistry.orgorientjchem.org Various methods have been developed for the oxidative coupling of amines to imines, including the use of metal catalysts and environmentally friendly oxidants. researchgate.netorientjchem.org For instance, iron-catalyzed aerobic oxidation provides a greener approach to imine synthesis. organic-chemistry.org Another method involves the use of IBX (2-iodoxybenzoic acid) for the generation of imines from secondary amines in high yields. organic-chemistry.org

The following table summarizes different conditions for the oxidative coupling of amines to form imines.

Oxidant/Catalyst System Amine Type Solvent Conditions Key Features
Air / Fe catalystPrimary & Secondary--Green and practical
IBXSecondary--High yields
Ag2CO3Secondary--Cocatalyst-assisted
o-Naphthoquinone / Cu(OAc)2Benzylamines-With TFA for cross-couplingModular aerobic oxidation

Complexation and Coordination Chemistry with Metal Ions

The coordination chemistry of thiophene derivatives is a field of significant interest due to the potential applications of their metal complexes in catalysis and materials science. While specific studies on the complexation of (4-Bromothiophen-2-yl)methylamine are not extensively documented, its coordination behavior can be inferred from related thiophene-containing ligands. The presence of both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the secondary amine group allows this molecule to act as a versatile ligand for a variety of metal ions.

Thiophene derivatives can coordinate to metal centers in several modes, including η1(S)-coordination through the sulfur atom, or as part of a larger chelating system. researchgate.net In the case of (4-Bromothiophen-2-yl)methylamine, it is likely to function as a bidentate ligand, coordinating to a metal center through both the amine nitrogen and the thiophene sulfur, forming a stable five-membered chelate ring. This chelation is a common feature in the coordination chemistry of ligands containing both thiophene and amine functionalities.

Studies on similar ligands, such as N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamides, have shown that bidentate complexation occurs through the carbonyl oxygen and pyridine (B92270) nitrogen. nih.gov For (4-Bromothiophen-2-yl)methylamine, the analogous coordination would involve the amine nitrogen and the thiophene sulfur. The nature of the metal ion will influence the geometry and stability of the resulting complex. Soft metal ions like Ag(I) and Pd(II) are expected to form strong bonds with the soft sulfur donor of the thiophene ring. For instance, Ag(I) has been shown to form complexes with imine derivatives of 2-thiophenemethylamine. mdpi.com

The table below summarizes the potential coordination modes and resulting complex geometries for (4-Bromothiophen-2-yl)methylamine with various metal ions, based on the behavior of analogous ligands.

Metal IonExpected Coordination ModePotential Complex Geometry
Ag(I)Bidentate (N, S) or bridgingLinear or polymeric
Cu(II)Bidentate (N, S)Distorted square planar or octahedral
Ni(II)Bidentate (N, S)Square planar or octahedral
Zn(II)Bidentate (N, S)Tetrahedral or octahedral
Pd(II)Bidentate (N, S)Square planar

Thiophene Ring Reactivity and the Influence of Substituent Effects

The reactivity of the thiophene ring in (4-Bromothiophen-2-yl)methylamine is significantly influenced by the electronic effects of its substituents: the bromo group at the 4-position and the (hexyl)aminomethyl group at the 2-position. These substituents modulate the electron density of the thiophene ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Modulation of Reactivity by Electron-Donating and Electron-Withdrawing Groups

The activating effect of the (hexyl)aminomethyl group is expected to direct incoming electrophiles primarily to the 5-position, which is ortho to the activating group and meta to the deactivating bromo group. The table below outlines the expected effects of these substituents on the rate of electrophilic aromatic substitution.

SubstituentPositionElectronic EffectEffect on Ring Reactivity
-(CH₂)-NH(C₆H₁₃)2Electron-donating (activating)Increases rate of EAS
-Br4Electron-withdrawing (deactivating)Decreases rate of EAS

Research on related compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has demonstrated the feasibility of palladium-catalyzed Suzuki cross-coupling reactions, indicating that the bromo substituent can be readily functionalized. nih.gov

Aromaticity Considerations and Their Impact on Ring Reactivity

Thiophene is an aromatic heterocycle, and its aromaticity is a key factor in its chemical behavior. The delocalization of the sulfur atom's lone pair of electrons into the π-system contributes to the aromatic character of the ring. The substituents on the thiophene ring in (4-Bromothiophen-2-yl)methylamine can influence its aromaticity and, consequently, its reactivity.

Intramolecular Cyclization and Ring Formation Reactions Involving the Amine Moiety

The presence of the (hexyl)aminomethyl group at the 2-position of the thiophene ring introduces the possibility of intramolecular cyclization reactions. The nitrogen atom of the amine is nucleophilic and can attack an electrophilic center, leading to the formation of a new ring fused to the thiophene core.

One potential pathway for intramolecular cyclization would involve the functionalization of the adjacent 3-position of the thiophene ring with an electrophilic group. For instance, if a carbonyl or a similar electrophilic group were introduced at the 3-position, the amine could undergo an intramolecular condensation reaction to form a thieno[2,3-b]piperidine derivative.

Applications in Organic Electronics and Optoelectronics Research

Thiophene-containing compounds are foundational materials in the field of organic electronics. Their π-conjugated systems facilitate charge transport, and their structures can be readily modified to tune their electronic and physical properties. The incorporation of amine functionalities can further influence molecular packing, energy levels, and solubility, making thiophene-amine derivatives highly adaptable for various electronic applications.

Thiophene-based conjugated polymers and oligomers are renowned for their exceptional optical and conductive properties, making them central to the advancement of electronic and optoelectronic devices. nih.gov The ability to control energy bandgaps (the difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is a primary goal in the synthesis of these functional π-conjugated systems. nih.gov The properties of polythiophenes can be fine-tuned by introducing various substituents to their backbone. nih.gov

For instance, poly(3-hexylthiophene) (P3HT) is a widely used material due to its excellent processability and high charge carrier mobility. nih.gov The hexyl side chains in P3HT enhance solubility, a crucial factor for solution-based processing of electronic devices. Similarly, the hexyl group in " (4-Bromothiophen-2-yl)methylamine" would be expected to impart good solubility in organic solvents, a desirable trait for fabrication of thin films for electronic devices.

The synthesis of regioregular thiophene-based polymers, where the side chains are all oriented in the same direction, is critical for achieving high charge carrier mobility. Techniques like nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki-Miyaura coupling are employed to create these highly ordered polymers. nih.govrsc.org Direct arylation polymerization (DArP) has also emerged as a more cost-effective and environmentally friendly method for synthesizing these materials with controlled molecular weight and high regioregularity. nih.govrsc.org

Key Properties of Thiophene-Based Conjugated Polymers

PropertySignificance in Electronic DevicesControlling Factors
Energy Bandgap (HOMO-LUMO levels)Determines the optical absorption and the energy required for charge separation.Introduction of electron-donating or -withdrawing substituents.
Charge Carrier MobilityAffects the speed at which charge can move through the material, influencing device performance.Regioregularity of the polymer backbone and intermolecular packing.
SolubilityCrucial for solution-based processing and fabrication of thin films.Length and nature of alkyl side chains.

Thiophene derivatives are extensively used in organic solar cells (OSCs) due to their excellent light-harvesting capabilities and charge transport properties. rsc.org In bulk heterojunction (BHJ) solar cells, a blend of a p-type donor material (often a thiophene-based polymer) and an n-type acceptor material (like a fullerene derivative) forms the active layer.

The incorporation of fused thiophene units into sensitizer molecules has been shown to offer several advantages, including a red-shift in the intramolecular charge transfer band, which allows for the absorption of a broader range of the solar spectrum. mdpi.com It also enables the tuning of the frontier molecular energy levels (HOMO and LUMO) to optimize charge transfer between the donor and acceptor materials, leading to improved photovoltaic performance and stability. mdpi.com

Small molecule organic semiconductors based on thiophene are also promising for OSCs. mdpi.com They offer the advantage of well-defined molecular structures, leading to reproducible device performance. rsc.org The crystalline nature of these oligomers can facilitate long-range order in the solid state, which is beneficial for charge carrier transport. rsc.org The amine group in derivatives like " (4-Bromothiophen-2-yl)methylamine" could play a role in influencing the morphology of the active layer through hydrogen bonding, potentially leading to more favorable nanostructures for charge separation and transport.

Performance of Fused-Thiophene-Based Donor Molecules in Organic Solar Cells

Donor MoleculeAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)
Molecule 1 (Thiophene bridge)Fullerene5.41%0.87 V11.04 mA·cm⁻²
Molecule 2 (Thiazole bridge)Fullerene6.20%0.95 V12.01 mA·cm⁻²
Molecule 3 (DDT and pyrene based)C₇₀3.60%0.98 V9.24 mA·cm⁻²

Data adapted from a review on fused-thiophene based materials for organic photovoltaics. mdpi.com

Thiophene derivatives are also crucial components in organic light-emitting diodes (OLEDs) and other fluorescent materials. rsc.orgoled-intermediates.com Their ability to emit light upon electrical excitation makes them suitable for use as emissive layers in OLED displays. The color of the emitted light can be tuned by modifying the chemical structure of the thiophene derivative.

The introduction of an amine group, such as in " (4-Bromothiophen-2-yl)methylamine," can have a significant impact on the fluorescent properties of the molecule. Amines are electron-donating groups, and their interaction with the electron-rich thiophene ring can lead to the formation of intramolecular charge-transfer (ICT) states. These ICT states can result in large Stokes shifts and emission in the visible region of the spectrum.

For example, donor-π-acceptor (D-π-A) type molecules, where a donor (like triphenylamine) is connected to an acceptor through a π-conjugated linker (like thienothiophene), have been designed as emitters for OLEDs. beilstein-journals.org These materials can exhibit high fluorescence quantum yields in both solution and the solid state. beilstein-journals.org The amine functionality in our target compound could act as a weak electron donor, influencing the emissive properties.

Organic field-effect transistors (OFETs) are a key application for thiophene-based materials. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Thiophene oligomers and polymers have demonstrated some of the highest mobilities among organic semiconductors.

The planarity of the thiophene backbone and strong intermolecular π-π stacking are crucial for efficient charge transport. The hexyl groups in " (4-Bromothiophen-2-yl)methylamine," while beneficial for solubility, could also influence the molecular packing in the solid state. Careful control over the deposition conditions of thin films is necessary to achieve the optimal morphology for high charge mobility.

Researchers have developed various thiophene-based copolymers for OFET applications. For instance, copolymers incorporating thieno[3,2-b]thiophene as a donor unit and benzothiadiazole as an acceptor unit have been synthesized and shown to exhibit p-channel field-effect behavior with high hole mobilities. manchester.ac.uk The amine group in thiophene-amine derivatives can also influence the threshold voltage of the transistor by affecting the energy levels at the semiconductor-dielectric interface.

Supramolecular Materials and Self-Assembly Engineering

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. Thiophene-amine derivatives are excellent candidates for the construction of supramolecular materials due to the presence of both π-conjugated thiophene units and hydrogen-bonding amine groups.

The design of hierarchical supramolecular architectures involves programming molecules to assemble in a stepwise manner into increasingly complex structures. For thiophene-amine derivatives, several non-covalent interactions can be exploited to guide this self-assembly process.

π-π Stacking: The planar, aromatic thiophene rings have a strong tendency to stack on top of each other, driven by attractive van der Waals forces. This interaction is fundamental to the formation of one-dimensional stacks or two-dimensional sheets, which are essential for charge transport in organic electronic devices.

Hydrogen Bonding: The amine group in " (4-Bromothiophen-2-yl)methylamine" can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). This allows for the formation of specific, directional hydrogen bonding networks that can link molecules together in a controlled manner. These interactions can be used to direct the formation of one-, two-, or three-dimensional supramolecular structures.

Halogen Bonding: The bromine atom on the thiophene ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can provide an additional tool for directing the self-assembly of these molecules.

The interplay of these different non-covalent interactions can lead to the formation of complex and functional supramolecular architectures. For example, the combination of π-π stacking and hydrogen bonding can lead to the formation of helical structures or extended sheets with specific electronic properties. The controllable self-assembly of thiophene-based π-conjugated molecules has been used to construct photoluminescent materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromothiophen-2-yl)methylamine, and how can reaction conditions be optimized?

  • Methodology :

  • Schiff Base Formation : React 4-bromothiophene-2-carboxaldehyde with hexylamine in ethanol under reflux (24–48 hours). Use molecular sieves to drive imine formation. Reduce the imine intermediate with NaBH₄ in methanol to yield the target amine .
  • Cyclization Optimization : For derivatives, employ POCl₃ as a cyclizing agent at 120°C for 4–6 hours, monitoring progress via TLC. Adjust solvent polarity (e.g., toluene vs. DMF) to control reaction kinetics .
    • Characterization : Confirm structure via ¹H/¹³C NMR (δ ~2.6 ppm for hexyl -CH₂N-, δ 6.8–7.2 ppm for thiophene protons) and HRMS (expected [M+H]⁺ ~299.05 Da) .

Q. How should researchers handle (4-Bromothiophen-2-yl)methylamine to ensure laboratory safety?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Storage : Store at 2–8°C in airtight, amber-glass containers under nitrogen to prevent oxidation. Avoid contact with strong acids/bases .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as halogenated waste, and decontaminate surfaces with ethanol .

Q. What spectroscopic and chromatographic techniques are essential for characterizing (4-Bromothiophen-2-yl)methylamine?

  • Analytical Workflow :

  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
  • HPLC-MS : Use a C18 column (MeCN:H₂O + 0.1% formic acid) to assess purity (>95%). Retention time typically 8–10 minutes .
  • Elemental Analysis : Confirm C, H, N composition (theoretical: C 52.34%, H 6.42%, N 4.69%) .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in (4-Bromothiophen-2-yl)methylamine coordination complexes?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (CHCl₃/hexane). Use Bruker SMART APEX II CCD detector (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL-97 .
  • Key Parameters : Expect monoclinic space group P2₁/c with cell dimensions a ≈ 10.2 Å, b ≈ 14.5 Å, c ≈ 12.8 Å, β ≈ 105.3° for Co(II) complexes .

Q. What strategies address contradictions in biological activity data for (4-Bromothiophen-2-yl)methylamine derivatives?

  • Case Study :

  • Receptor Binding Assays : Use radiolabeled [³H]NMS to assess muscarinic receptor affinity. Compare IC₅₀ values across M2/M3 chimeric mutants (e.g., M2P vs. M3DSKFN) to pinpoint selectivity determinants .
  • Data Interpretation : Cross-validate with computational docking (AutoDock Vina) using receptor homology models. Correlate steric clashes (e.g., hexyl chain vs. receptor pockets) with activity discrepancies .

Q. How do solvent and ligand design influence the stability of (4-Bromothiophen-2-yl)methylamine-based metal complexes?

  • Experimental Design :

  • Solvent Effects : Test coordination in polar (DMSO) vs. nonpolar (CH₂Cl₂) solvents. Monitor stability via UV-vis (λ ~450 nm for d-d transitions in Co(II) complexes) .
  • Ligand Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the thiophene ring to enhance metal-ligand charge transfer. Compare stability constants (log β) via potentiometric titration .

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